Product packaging for Phenylthiohydantoin-glutamine(Cat. No.:CAS No. 10567-86-9)

Phenylthiohydantoin-glutamine

Cat. No.: B082723
CAS No.: 10567-86-9
M. Wt: 263.32 g/mol
InChI Key: UNCINZHSIAEDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenylthiohydantoin-glutamine (PTH-glutamine) is a specialized chemical derivative central to the Edman degradation method for protein sequencing . This compound is formed when the amino acid glutamine is the N-terminal residue of a peptide or protein undergoing stepwise degradation with phenyl isothiocyanate . In the Edman chemistry, the N-terminal amino acid is cleaved and released initially as an anilinothiazolinone derivative, which is then converted under acidic conditions to the more stable phenylthiohydantoin (PTH) derivative for identification . Researchers analyze PTH-amino acids like PTH-glutamine to determine the primary structure of proteins. A key consideration when working with PTH-glutamine is its relative instability; the derivative of glutamine (and asparagine) has a tendency to lose its amide group under acidic conditions, which can lead to its misidentification as the PTH derivative of glutamic acid . This makes its analysis more challenging compared to other PTH-amino acids. The identification of PTH-glutamine is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography, which allow researchers to differentiate it from other PTH-amino acids based on its specific migration properties . The compound is supplied as a solid and should be stored appropriately. As with all PTH-amino acids, solutions of PTH-glutamine may be susceptible to photodecomposition and should be protected from prolonged exposure to light . This product is intended for research purposes in protein chemistry and analytical laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O2S B082723 Phenylthiohydantoin-glutamine CAS No. 10567-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCINZHSIAEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227188
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10567-86-9
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10567-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational Role in Protein and Peptide Sequencing Methodologies

The principal role of phenylthiohydantoin-glutamine in scientific research is as an analyte in the Edman degradation method for protein sequencing. wikipedia.orglibretexts.org This technique, developed by Pehr Edman, allows for the stepwise removal and identification of amino acid residues from the N-terminus of a polypeptide chain. mtoz-biolabs.com

In this process, the N-terminal amino acid of a peptide reacts with phenyl isothiocyanate under alkaline conditions to form a phenylthiocarbamoyl-peptide. Subsequent treatment with acid cleaves this terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact. wikipedia.orgwikipedia.org The ATZ-amino acid is then converted to the more stable phenylthiohydantoin (PTH) derivative, such as PTH-glutamine if glutamine was the N-terminal residue. wikipedia.orglibretexts.org

The resulting PTH-amino acid is then identified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. mtoz-biolabs.comnih.gov By repeating this cycle, the amino acid sequence of the peptide can be determined. The accurate identification of PTH-glutamine in each cycle is crucial for reconstructing the full protein sequence. However, the analysis of PTH-glutamine can be complicated by its potential to deamidate, or lose its amide group, to form PTH-glutamic acid, which requires careful control of analytical conditions. google.comgoogle.com

Historical Development and Evolution of Phenylthiohydantoin Chemistry in Proteomics

Derivatization from Peptides and Proteins via Edman Degradation Chemistry

The primary method for generating Phenylthiohydantoin-amino acids, including PTH-glutamine, from peptides and proteins is the Edman degradation process. wikipedia.orgshimadzu.com Developed by Pehr Edman, this technique allows for the sequential removal and identification of amino acid residues from the N-terminus of a polypeptide chain. wikipedia.orglibretexts.org

Cyclical N-Terminal Cleavage Mechanisms Yielding Phenylthiohydantoin-Amino Acids

The Edman degradation is a cyclical process that involves three key steps to cleave the N-terminal amino acid and convert it into an identifiable Phenylthiohydantoin (PTH) derivative. shimadzu.commgcub.ac.in

Coupling: The peptide or protein is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. wikipedia.orgmgcub.ac.in This results in the formation of a phenylthiocarbamoyl (PTC) derivative at the free N-terminal amino group. shimadzu.commgcub.ac.in

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid. pressbooks.pub This acidic environment promotes the cyclization of the N-terminal residue, leading to its cleavage from the rest of the peptide chain as an anilinothiazolinone (ATZ) derivative. wikipedia.orgpressbooks.pub The remaining peptide is left intact for subsequent rounds of degradation. libretexts.org

Conversion: The cleaved ATZ-amino acid is unstable and is therefore converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid. wikipedia.orggoogle.com This final PTH-amino acid, in this case, PTH-glutamine, is then identified using techniques like high-performance liquid chromatography (HPLC). shimadzu.comnih.gov

This entire process can be automated, allowing for the sequencing of up to 50 to 60 residues with high efficiency. wikipedia.org

Specific Considerations for this compound Formation Stability

The formation and stability of PTH-glutamine present specific challenges during Edman degradation. One significant issue is the potential for deamidation of the glutamine residue under the acidic conditions of the conversion step. This process converts glutamine to glutamic acid, which can lead to misidentification of the original amino acid.

However, research has shown that under controlled, mild alkaline conditions, the deamidation of asparagine and glutamine can be minimized, resulting in higher yields of the correct homogeneous products. google.com Furthermore, studies have indicated that while some modified amino acids are unstable during sequencing, others like N-ɛ-methyl lysine (B10760008) and 4-hydroxyproline (B1632879) yield stable PTH derivatives. nih.gov The stability of PTH-glutamine is crucial for accurate protein sequencing, and methods that mitigate deamidation are essential for reliable results.

Research into Controlled Synthesis Methods for this compound Standards

The availability of pure this compound standards is essential for the accurate identification of this residue in protein sequencing experiments. Consequently, research has focused on developing controlled and efficient laboratory synthesis methods.

Development of Optimized Laboratory-Scale Synthesis Protocols

The synthesis of PTH-amino acid standards, including PTH-glutamine, is a well-established practice. A general approach involves the reaction of the free amino acid with phenyl isothiocyanate in a basic solution, followed by cyclization under acidic conditions to form the PTH derivative.

For instance, a one-pot, three-component procedure has been reported for the synthesis of 2-thiohydantoin (B1682308) derivatives, which are structurally related to PTH-amino acids. jchemrev.com Another method describes the synthesis of PTH-amino acids at room temperature in a mixture of triethylamine (B128534), dimethylformamide, and water, which offers an easy work-up and excellent yields. researchgate.net These protocols can be adapted and optimized for the specific synthesis of PTH-glutamine.

Comparative Analysis of Different Synthetic Routes and Their Efficiencies

Various synthetic routes for producing PTH-amino acids have been developed, each with its own advantages and disadvantages. The traditional method involves a stepwise approach of protection, coupling, and cyclization. More recent developments have focused on one-pot syntheses to improve efficiency and reduce reaction times.

A comparative analysis of these methods would typically evaluate factors such as reaction yield, purity of the final product, reaction time, and the cost and availability of reagents. For example, solid-phase synthesis techniques, originally developed for peptide synthesis, have been adapted for the creation of small molecule libraries and could potentially be applied to the synthesis of PTH-glutamine to streamline the purification process. researchgate.net

Below is a table comparing different aspects of potential synthetic routes for PTH-glutamine:

Synthetic Route Key Features Potential Advantages Potential Challenges
Traditional Solution-Phase Synthesis Stepwise reaction of amino acid with PITC.Well-established and understood.Can be time-consuming with lower overall yields due to multiple steps.
One-Pot Synthesis All reactants are mixed in a single vessel.Increased efficiency, reduced reaction time.Optimization of reaction conditions can be complex.
Solid-Phase Synthesis The growing molecule is attached to a solid support.Simplified purification, potential for automation.May require specialized equipment and reagents.

Strategies to Enhance this compound Synthesis Yields and Purity

Several strategies can be employed to enhance the yield and purity of synthesized PTH-glutamine. The choice of solvents, catalysts, and reaction conditions plays a crucial role. For example, the use of triethylamine as a base in a mixed solvent system has been shown to produce excellent yields. researchgate.net

Purification of the crude product is another critical step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for isolating PTH-amino acids from reaction byproducts. produccioncientificaluz.org The optimization of the mobile phase composition, pH, and temperature can significantly improve the separation and purity of the final product. nih.gov

Furthermore, the use of protecting groups for the side chain of glutamine during synthesis can prevent unwanted side reactions and increase the yield of the desired product. The choice of protecting group and the deprotection strategy are key considerations in this approach.

Advanced Analytical Techniques for Phenylthiohydantoin Glutamine Characterization and Quantification

Chromatographic Separations and Profiling

Chromatographic techniques are the cornerstone for the analysis of PTH-amino acids, enabling their separation from complex mixtures generated during protein sequencing. springernature.comspringernature.comresearchgate.net The choice of chromatographic method and conditions is critical for achieving the necessary resolution and sensitivity for unambiguous identification of PTH-glutamine.

High-Performance Liquid Chromatography (HPLC) for Phenylthiohydantoin-Glutamine Resolution

High-performance liquid chromatography is the standard and most widely used technique for the separation and identification of PTH-amino acids, including PTH-glutamine. springernature.comspringernature.comresearchgate.net Modern automated protein sequencers are typically equipped with an on-line HPLC system for real-time analysis of the PTH-amino acid produced at each cycle of Edman degradation. springernature.comspringernature.com The identification of PTH-glutamine is primarily based on its retention time compared to that of a known standard. springernature.comspringernature.comresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode of separation for PTH-amino acids. The optimization of RP-HPLC conditions is crucial for achieving baseline separation of all 20 PTH-amino acids, including the relatively polar PTH-glutamine. Key parameters that are optimized include the stationary phase, mobile phase composition, pH, and temperature.

Stationary Phase: C8 and C18 columns are commonly used for the separation of PTH-amino acids. These columns provide a hydrophobic stationary phase that interacts with the nonpolar regions of the PTH derivatives.

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier, most commonly acetonitrile. The aqueous buffer often contains acids such as formic acid or trifluoroacetic acid (TFA) to control the pH and improve peak shape.

pH: The pH of the mobile phase can influence the retention behavior of PTH-amino acids with ionizable side chains. For PTH-glutamine, which has a polar but non-ionizable side chain at typical HPLC pH ranges, the effect of pH is less pronounced compared to acidic or basic PTH-amino acids.

Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and analysis time. Maintaining a constant and optimized temperature is essential for reproducible results.

An illustrative table of optimized RP-HPLC conditions for the separation of a standard mixture of PTH-amino acids, including PTH-glutamine, is presented below.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Aqueous Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 269 nm

Both isocratic and gradient elution systems can be employed for the analysis of PTH-glutamine.

Isocratic Elution: In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This method is simpler and can be suitable for the separation of a limited number of PTH-amino acids with similar polarities. However, for a complex mixture of 20 PTH-amino acids with a wide range of polarities, isocratic elution often fails to provide adequate resolution for all components.

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic modifier (e.g., acetonitrile). nih.gov This approach is essential for the successful separation of all 20 PTH-amino acids in a single run. A gradient program allows for the elution of more polar compounds like PTH-glutamine early in the chromatogram, while providing sufficient organic strength to elute the more nonpolar PTH-amino acids within a reasonable time frame, all while maintaining good peak shape. A typical gradient might start with a low percentage of acetonitrile to resolve the polar PTH-amino acids and gradually increase to elute the more hydrophobic ones. nih.gov

A hypothetical gradient elution program for the separation of PTH-amino acids is detailed in the table below.

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
09010
204060
254060
309010

For applications requiring high sensitivity, such as the analysis of minute amounts of protein, microbore and capillary liquid chromatography are employed. These techniques utilize columns with smaller internal diameters (typically 0.1-1.0 mm for microbore and <0.1 mm for capillary) and operate at much lower flow rates.

The primary advantages of microbore and capillary chromatography include:

Increased Sensitivity: The reduced column diameter leads to less dilution of the sample, resulting in higher concentrations at the detector and thus enhanced sensitivity.

Reduced Solvent Consumption: The low flow rates significantly decrease the amount of solvent required, making the analysis more cost-effective and environmentally friendly.

Capillary liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for the high-sensitivity detection and identification of PTH-amino acids, including PTH-glutamine. nih.gov

In silico or computational methods are increasingly being used to understand and predict the retention behavior of molecules in liquid chromatography. For PTH-amino acids, quantitative structure-retention relationship (QSRR) models can be developed to predict their retention times based on their molecular structures.

These models consider various molecular descriptors, such as hydrophobicity, polarity, and molecular size, to correlate the chemical structure of a PTH-amino acid with its chromatographic behavior. In silico analysis can aid in method development by predicting the elution order of PTH-amino acids and helping to optimize separation conditions. For instance, the retention of PTH-amino acids in reversed-phase ion-pair liquid chromatography has been quantitatively analyzed in silico, demonstrating a strong correlation between calculated molecular interaction energy values and experimentally observed retention.

Gas Chromatography (GC) for this compound Analysis

Gas chromatography (GC) is not a commonly used technique for the direct analysis of this compound and other PTH-amino acids. The primary reason for this is the low volatility and high polarity of these compounds. PTH-amino acids, including PTH-glutamine, are not sufficiently volatile to be analyzed directly by GC, as they would decompose at the high temperatures required for vaporization.

To make PTH-amino acids amenable to GC analysis, a derivatization step is necessary. mdpi.com Derivatization involves chemically modifying the PTH-amino acid to increase its volatility and thermal stability. Common derivatization strategies for amino acids, which could potentially be adapted for PTH-amino acids, include silylation or esterification followed by acylation. mdpi.com

However, the need for an additional derivatization step introduces potential complexities, such as incomplete reactions and the formation of byproducts, which can affect the accuracy and reproducibility of the analysis. Given the success and widespread adoption of HPLC for PTH-amino acid analysis, GC-based methods are generally not preferred for this application.

Challenges in Chromatographic Resolution of this compound from Analogs (e.g., Phenylthiohydantoin-Serine, Phenylthiohydantoin-Asparagine)

The chromatographic separation of PTH-glutamine from its structurally similar analogs, particularly Phenylthiohydantoin-serine (PTH-serine) and Phenylthiohydantoin-asparagine (PTH-asparagine), presents a significant analytical hurdle. This difficulty is primarily rooted in the comparable polarities and, consequently, similar retention behaviors of these compounds in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard technique for PTH-amino acid analysis.

The hydrophobicity of amino acid side chains is a primary determinant of retention in RP-HPLC nih.gov. PTH-glutamine, PTH-serine, and PTH-asparagine all possess polar side chains, leading to their early elution and potential co-elution, which complicates accurate quantification. The hydroxyl group in serine and the amide group in asparagine confer a high degree of polarity, similar to the amide group in glutamine.

Key challenges include:

Peak Tailing: The polar nature of these analytes can lead to interactions with residual silanol groups on silica-based stationary phases, resulting in asymmetric peak shapes or "tailing." This can impair resolution and integration accuracy.

Insufficient Resolution: Achieving baseline separation between these analogs often requires meticulous optimization of chromatographic parameters, including mobile phase composition (e.g., pH, organic modifier concentration), temperature, and stationary phase chemistry.

Method Robustness: Analytical methods that achieve marginal separation may lack robustness, meaning that small variations in operating conditions can lead to a loss of resolution, making the method unreliable for routine use upm-inc.com.

Table 1: Physicochemical Properties Influencing Chromatographic Resolution of PTH Analogs
CompoundSide ChainKey Functional GroupRelative PolarityChromatographic Challenge
This compound-(CH₂)₂-CONH₂AmideHighPotential for co-elution with other polar PTH-amino acids.
Phenylthiohydantoin-serine-CH₂-OHHydroxylHighSimilar retention time to PTH-glutamine due to high polarity.
Phenylthiohydantoin-asparagine-CH₂-CONH₂AmideHighStructurally very similar to PTH-glutamine, leading to difficult separation.

To overcome these challenges, analysts may employ strategies such as using different stationary phases (e.g., phenyl-hexyl or polar-embedded phases) or adjusting mobile phase pH to alter the ionization state and, therefore, the retention of the analytes.

Mass Spectrometric Identification and Quantitation

Mass spectrometry (MS) offers high sensitivity and selectivity for the analysis of PTH-amino acids, providing orthogonal detection to traditional UV absorbance and confirming the identity of eluting peaks.

Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺) compared to electron ionization. This characteristic is advantageous for the unambiguous determination of the molecular weight of PTH derivatives. In the analysis of PTH-amino acids, including PTH-glutamine, CI-MS can be utilized to confirm the identity of the compound nih.gov.

The fragmentation patterns of protonated amino acids under conditions similar to CI can provide structural information. For glutamine, characteristic fragmentation includes the neutral losses of ammonia ([M+H-NH₃]⁺) and water and carbon monoxide ([M+H-H₂O-CO]⁺) nih.gov. While this data is for the free amino acid, similar fragmentation pathways can be expected for the PTH derivative, aiding in its characterization.

Laser Desorption/Multiphoton Ionization Time-of-Flight (LD-REMPI-TOF) mass spectrometry is a powerful technique for the quantitative analysis of PTH-amino acids. This method involves a two-step process where a CO₂ laser desorbs the neutral PTH-amino acid molecules from a surface, followed by selective ionization using a UV laser via resonance-enhanced multiphoton ionization (REMPI) stanford.edu.

A key advantage of this technique is that the mass spectra are typically dominated by the parent ion peak, simplifying identification and quantification stanford.edu. The ion signal has been shown to be linear with the concentration of PTH-amino acids over a range of picomoles to nanomoles, demonstrating its quantitative potential stanford.edu. For PTH-glutamine, this technique would be expected to yield a strong signal corresponding to its molecular ion, allowing for sensitive detection.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for the sensitive and specific quantification of PTH-amino acids.

A significant challenge in the LC-MS analysis of glutamine and its derivatives is the potential for in-source cyclization to a pyroglutamic acid derivative nih.gov. This transformation can lead to an underestimation of PTH-glutamine. Therefore, chromatographic separation of PTH-glutamine from its potential pyroglutamic acid artifact is crucial for accurate quantification nih.gov.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through collision-induced dissociation (CID) of a selected precursor ion. For peptides with an N-terminal glutamine, CID can lead to the neutral loss of ammonia (NH₃) or water (H₂O) nih.govnist.gov. The predominance of dehydration versus deamination can depend on the charge state of the peptide ion nih.gov.

For the specific analysis of PTH-glutamine, a multiple reaction monitoring (MRM) method can be developed. This involves monitoring a specific precursor ion to product ion transition, which is unique to the target analyte.

Table 2: Exemplary MRM Transitions for PTH-Glutamine Analysis
Precursor Ion (m/z)Product Ion (m/z)Associated Fragmentation
[M+H]⁺ of PTH-glutamineProduct 1Loss of the isothiocyanate group
[M+H]⁺ of PTH-glutamineProduct 2Loss of the glutamine side chain
[M+H]⁺ of PTH-glutamineProduct 3Loss of water from the side chain

Note: The exact m/z values would need to be determined experimentally.

Absolute quantification of PTH-glutamine can be achieved with high accuracy using the stable isotope dilution (SID) method. This approach involves spiking the sample with a known amount of a stable isotope-labeled internal standard of PTH-glutamine. The labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

A study has described the development of an isotope-dilution LC-MS/MS method for 20 PTH-amino acid derivatives, utilizing their corresponding [¹³C₆]-labeled counterparts as internal standards nih.gov. This method demonstrated good linearity for the standard curves of the PTH-amino acids nih.gov. The use of a labeled internal standard compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of quantification.

The synthesis of a ¹³C or ¹⁵N labeled this compound would serve as the ideal internal standard for its absolute quantification in complex mixtures resulting from Edman degradation.

General Challenges in this compound Analytical Method Development

The development of a robust and reliable analytical method for this compound is accompanied by several general challenges that are common in analytical chemistry, but some are particularly pertinent to this compound.

Specificity: The method must be able to unequivocally differentiate and quantify PTH-glutamine in the presence of other PTH-amino acids, especially its close structural analogs PTH-serine and PTH-asparagine, as well as any potential degradation products like the pyroglutamic form upm-inc.com.

Stability of the Analyte: PTH-glutamine can be susceptible to degradation under certain analytical conditions. For instance, the cyclization to a pyroglutamic derivative is a known issue for glutamine, which can be exacerbated by temperature and pH nih.gov. This instability can lead to inaccurate quantification if not properly controlled nih.gov.

Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of PTH-glutamine, leading to inaccurate results. This is a significant consideration when analyzing samples from complex biological matrices. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.

Method Validation: A comprehensive validation of the analytical method is essential to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness nih.govpharmuni.com. For an unstable analyte like PTH-glutamine, the stability of the compound in the analytical solutions must also be thoroughly evaluated during method validation.

Table 3: Summary of General Challenges in PTH-Glutamine Method Development
ChallengeDescriptionMitigation Strategy
SpecificityInterference from structurally similar PTH-analogs and degradation products.High-resolution chromatography, high-resolution mass spectrometry (HRMS), and tandem MS (MS/MS).
Analyte StabilityPotential for cyclization to a pyroglutamic derivative under analytical conditions.Control of temperature and pH, and rapid analysis after sample preparation.
Matrix EffectsIon suppression or enhancement from co-eluting matrix components in LC-MS.Use of a stable isotope-labeled internal standard, effective sample clean-up.
Method ValidationEnsuring the method is fit for its intended purpose through rigorous testing.Comprehensive validation according to established guidelines (e.g., ICH).

Addressing Sensitivity and Detection Limits in Microsequencing

Achieving low detection limits for PTH-Gln is paramount, particularly when working with limited protein sample quantities. The sensitivity of PTH-amino acid analysis is intrinsically linked to the instrumentation and analytical method employed. High-performance liquid chromatography (HPLC) with UV detection and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques.

Several factors can impact the sensitivity of PTH-Gln detection:

Incomplete Edman Degradation Cycles: The efficiency of the Edman degradation chemistry is not always absolute. Incomplete coupling of phenylisothiocyanate to the N-terminal glutamine or suboptimal cleavage of the derivatized amino acid can reduce the yield of PTH-Gln, thereby diminishing the signal intensity. Modern automated sequencers can achieve efficiencies greater than 99%; however, for longer sequences, the cumulative signal loss can be substantial. wikipedia.org

Sample Purity: The presence of contaminating proteins or peptides can interfere with the sequencing process and elevate background noise, complicating the differentiation of the PTH-Gln signal from co-eluting substances.

Chemical Stability of PTH-Gln: this compound may degrade during the analytical process. For instance, the amide group of the glutamine side chain is susceptible to deamidation, converting it to PTH-glutamic acid, particularly under specific pH and temperature conditions. This transformation reduces the quantity of PTH-Gln available for detection.

To surmount these challenges and enhance detection limits, various strategies are utilized:

Optimization of HPLC Conditions: The selection of the stationary phase, mobile phase composition, and gradient elution program in reversed-phase HPLC is crucial for achieving optimal resolution and peak shape for PTH-Gln, which consequently improves sensitivity. springernature.com

Use of Mass Spectrometry: LC-MS/MS provides markedly superior sensitivity and selectivity compared to HPLC-UV. bohrium.com Techniques such as multiple reaction monitoring (MRM) enable the detection and quantification of PTH-Gln at very low concentrations, even within a complex matrix.

Derivatization: Although PTH is itself a derivative, further derivatization to augment the fluorescent or mass spectrometric signal is a potential, though not routinely employed, strategy in standard Edman sequencing.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC with Post-Column DerivatizationGlutamine0.11 µg/mL0.35 µg/mL scirp.org
LC-MS/MSAmino Acids0.02 mmol/L (depending on analyte)1.0 µmol/L (reportable range) questdiagnostics.com

Mitigation of Reagent-Related Background Peaks and Matrix Interference

A primary difficulty in the analysis of PTH-Gln is the presence of background peaks and matrix interference that can obscure the analyte signal. These interferences can stem from several sources:

Edman Degradation Reagents: Byproducts from reagents used in the Edman degradation, such as phenylisothiocyanate and trifluoroacetic acid, can co-elute with PTH-Gln, leading to inaccurate quantification or misidentification.

Sample Matrix: The sample itself can be a source of interference. Complex biological matrices contain numerous molecules that can impede the detection of PTH-Gln. For example, the in-source cyclization of free glutamine to pyroglutamic acid has been documented during electrospray ionization mass spectrometry, a phenomenon that could potentially affect PTH-Gln under certain conditions. nih.gov

Chemical Modifications: As previously noted, the deamidation of PTH-Gln to PTH-glutamic acid is a major source of interference, as it results in an additional peak that can be mistaken for or overlap with other PTH-amino acids. The rate of this degradation is influenced by factors such as pH and temperature. nih.gov

Strategies to mitigate these interferences include:

High-Purity Reagents and Solvents: The use of high-purity reagents and solvents is fundamental to minimizing the introduction of interfering substances.

Chromatographic Resolution: Optimizing the chromatographic method to separate PTH-Gln from known reagent byproducts and matrix components is a critical strategy. springernature.com This may entail adjusting the gradient, altering the column chemistry, or employing an alternative separation technique.

Mass Spectrometric Detection: The high selectivity of LC-MS/MS is especially beneficial for mitigating interferences. By monitoring specific parent-to-daughter ion transitions for PTH-Gln, it is possible to distinguish it from co-eluting isobaric interferences.

Control of Analytical Conditions: Careful control of pH and temperature during sample preparation and analysis can help to minimize the deamidation of PTH-Gln. Studies on the stability of free glutamine indicate that it is most stable within a pH range of 5.0 to 7.5. nih.gov

The following table outlines potential sources of interference in PTH-Gln analysis and the corresponding mitigation strategies.

Source of InterferencePotential EffectMitigation Strategy
Edman Reagent ByproductsCo-elution with PTH-Gln, leading to inaccurate quantification.Use of high-purity reagents; optimization of chromatographic separation.
Sample Matrix ComponentsIon suppression or enhancement in LC-MS/MS; co-elution in HPLC.Effective sample clean-up; use of internal standards; highly selective detection methods like MRM.
Deamidation of PTH-GlnFormation of PTH-glutamic acid, leading to a decrease in the PTH-Gln signal and the appearance of an interfering peak.Control of pH and temperature during analysis; use of analytical conditions that minimize degradation. nih.gov
In-source CyclizationPotential for formation of pyroglutamic acid derivatives from glutamine-containing species in the mass spectrometer source.Optimization of MS source parameters (e.g., fragmentor voltage) to minimize in-source reactions. nih.gov

Enhancing Reproducibility and Precision in this compound Analysis

The reproducibility and precision of PTH-Gln analysis are crucial for dependable protein sequencing. A lack of reproducibility can stem from variability in the Edman degradation process, sample preparation, and the analytical measurement itself.

Key factors influencing reproducibility and precision include:

Inconsistent Reaction Conditions: Fluctuations in temperature, pH, and reagent concentrations during the Edman degradation can result in inconsistent yields of PTH-Gln.

Sample Handling and Preparation: Inconsistent sample handling, such as variations in extraction efficiency or derivatization time, can introduce considerable variability.

Instrumental Variability: Fluctuations in the performance of the HPLC or LC-MS/MS system, including changes in pump flow rates, detector response, or mass spectrometer sensitivity, can lead to poor precision.

To improve the reproducibility and precision of PTH-Gln analysis, the following measures are essential:

Standardization of Procedures: Strict adherence to validated standard operating procedures (SOPs) for all analytical stages, from sample preparation to data acquisition, is imperative.

Use of Internal Standards: The incorporation of an internal standard, ideally a stable isotope-labeled version of PTH-Gln, can correct for variations in sample preparation and instrument response, thereby significantly improving the precision and accuracy of quantification.

Regular Instrument Calibration and Maintenance: A stringent program of instrument calibration and preventative maintenance is necessary to ensure consistent performance.

Method Validation: The analytical method for PTH-Gln quantification should be thoroughly validated to establish its precision, accuracy, linearity, and robustness. This includes the determination of inter- and intra-assay variability.

The following table presents typical performance data for the quantification of related analytes, which can serve as a benchmark for a well-validated PTH-Gln analysis method.

Performance ParameterAnalytical TechniqueAnalyteTypical Value
Intra-assay Precision (%CV)HPLCGlutamine0.65 - 2.61% scirp.org
Inter-assay Precision (%CV)HPLCGlutamine1.82 - 4.63% scirp.org
Intra-assay Precision (%CV)LC-MS/MSParathyroid Hormone (1-34)&lt;7.8% uea.ac.ukuea.ac.uk
Inter-assay Precision (%CV)LC-MS/MSParathyroid Hormone (1-34)&lt;9.8% uea.ac.ukuea.ac.uk

By implementing these advanced analytical techniques and stringent quality control measures, it is possible to attain the high levels of sensitivity, specificity, and reproducibility necessary for the accurate characterization and quantification of this compound in protein sequencing.

Applications of Phenylthiohydantoin Glutamine Analysis in Protein Primary Structure Elucidation

High-Precision N-Terminal Protein and Peptide Sequencing

The Edman degradation process, and by extension the analysis of PTH-Gln, provides a high-precision method for determining the N-terminal sequence of proteins and peptides. This technique is particularly valuable for applications requiring unambiguous identification of amino acid residues at the beginning of a protein chain.

A primary application of PTH-Gln analysis is the determination of the amino acid sequence of purified proteins. By sequentially removing and identifying each N-terminal amino acid, including glutamine, researchers can reconstruct the primary structure of a protein. altabioscience.com Modern automated sequencers can reliably determine the sequence of the first 30 to 60 amino acids of a protein. wikipedia.org For larger proteins, a common strategy is to first cleave the protein into smaller peptide fragments using chemical or enzymatic methods. These fragments are then individually sequenced using Edman degradation, and the overlapping sequences are used to deduce the full-length protein sequence. wikipedia.org

The process relies on the precise identification of each PTH-amino acid derivative by comparing its retention time during HPLC with that of known standards. This allows for the accurate assignment of each amino acid in the sequence. springernature.com

PTH-Gln analysis through Edman degradation is instrumental in identifying truncated protein isoforms and characterizing post-translational processing events at the N-terminus. If a protein sample contains a mixture of the full-length protein and one or more N-terminally truncated forms, the sequencing run will yield multiple PTH-amino acids at each cycle corresponding to the different N-termini. The relative amounts of these PTH derivatives can provide quantitative information about the different protein isoforms present in the sample.

Furthermore, Edman sequencing can reveal post-translational modifications at the N-terminus. For instance, the absence of an expected N-terminal sequence might indicate that the N-terminus is "blocked" by a modification such as acetylation or the formation of pyroglutamic acid, which prevents the initial reaction with PITC. wikipedia.orgcreative-biolabs.com Conversely, the identification of an unexpected N-terminal sequence can signify the cleavage of a signal peptide or other pro-peptides, providing insights into protein maturation and localization.

A significant advantage of Edman degradation and subsequent HPLC analysis of PTH derivatives is its ability to accurately distinguish between certain isobaric and near-isobaric amino acids. While mass spectrometry can struggle to differentiate between leucine (B10760876) and isoleucine due to their identical molecular weights, the distinct structures of their PTH derivatives lead to different retention times during HPLC, allowing for their unambiguous identification.

Similarly, glutamine and lysine (B10760008), which have very similar masses, can be clearly distinguished by this method. The PTH-glutamine and PTH-lysine derivatives have distinct chromatographic properties, ensuring their accurate assignment in the protein sequence. This capability is crucial for the correct determination of a protein's primary structure, which in turn is fundamental to understanding its function.

Research on Modified Amino Acids via Phenylthiohydantoin Derivatives

The Edman degradation process can also be applied to study proteins containing modified amino acids. The presence of these modifications can alter the chemical and physical properties of the PTH-amino acid derivatives, affecting their behavior during sequencing.

The presence of post-translational modifications can impact the Edman degradation process in several ways. Some modifications can prevent the initial coupling reaction with PITC, effectively blocking the sequencing process. A common example is N-terminal acetylation or the cyclization of an N-terminal glutamine to form pyroglutamic acid. wikipedia.orgaltabioscience.comcreative-biolabs.com

Other modifications may not block the reaction but will result in a PTH derivative with altered chromatographic properties. For instance, phosphorylated or glycosylated amino acids will yield PTH derivatives that elute at different retention times compared to their unmodified counterparts. nih.govehu.eus By comparing the elution profiles to known standards of modified PTH-amino acids, it is possible to identify and characterize these modifications.

Research by the Edman Sequencing Research Group (ESRG) has shown that many modified amino acids, such as N,N-dimethylarginine, N-ε-methyl lysine, and 4-hydroxyproline (B1632879), produce stable PTH derivatives with unique retention times, facilitating their identification. However, other modifications, like phosphoserine, can be unstable during the sequencing chemistry, making their identification more challenging. nih.gov

Modification Effect on Edman Degradation Identification
N-terminal AcetylationBlocks PITC coupling, preventing sequencing.No sequence data obtained.
N-terminal Pyroglutamic AcidBlocks PITC coupling, preventing sequencing.No sequence data obtained.
PhosphorylationCan be unstable during sequencing.May be identified by unique, though sometimes small, peaks or by derivatization. nih.gov
MethylationYields stable PTH derivatives with distinct retention times.Identification through comparison with standards. nih.gov
HydroxylationYields stable PTH derivatives with distinct retention times.Identification through comparison with standards. nih.gov
Oxidation (e.g., Methionine Sulfoxide)Can be reduced to the unmodified amino acid during sequencing.May be identified as the unmodified residue or a small, distinct peak. nih.gov

The stability of PTH-amino acids is crucial for their accurate identification. PTH-glutamine is generally stable under the conditions of Edman degradation and HPLC analysis. However, a key consideration is the potential for the N-terminal glutamine residue of the peptide itself to undergo cyclization to form pyroglutamic acid. This conversion, which can occur spontaneously, particularly under acidic conditions, renders the N-terminus unreactive to PITC and thus blocks the sequencing process. creative-biolabs.com This is a chemical modification of the peptide before the Edman chemistry begins, rather than an instability of the PTH-Gln derivative itself.

The stability of PTH-Gln can be compared to that of other PTH derivatives of modified amino acids. For example, PTH-phosphoserine is known to be unstable under the conditions of the Edman degradation chemistry. nih.gov This instability can lead to the appearance of multiple degradation products in the chromatogram, complicating the identification. In contrast, many other modifications, such as methylation, result in stable PTH derivatives that are readily identifiable.

The table below summarizes the relative stability and potential for conversion of PTH-glutamine in the context of the initial peptide and in comparison to other modified PTH-amino acids during Edman sequencing.

PTH-Amino Acid/Precursor Stability/Conversion Behavior Impact on Sequencing
N-terminal Glutamine (in peptide)Can cyclize to pyroglutamic acid, especially under acidic conditions. creative-biolabs.comBlocks the N-terminus, preventing sequencing.
Phenylthiohydantoin-GlutamineGenerally stable during HPLC analysis.Allows for accurate identification.
Phenylthiohydantoin-PhosphoserineUnstable during sequencing chemistry. nih.govCan lead to ambiguous identification due to degradation products.
Phenylthiohydantoin-N-ε-methyl lysineStable during sequencing. nih.govAllows for clear identification.

Contributions to Understanding Protein Folding, Stability, and Functional Mechanisms through Sequence Data

The precise determination of a protein's primary amino acid sequence, made possible by the identification of each PTH-amino acid derivative like PTH-glutamine, is the foundation for understanding its higher-order structure and function. The linear sequence of amino acids dictates how a protein will fold into its unique three-dimensional conformation, which is essential for its biological activity wikipedia.orgnews-medical.net.

The placement of glutamine residues within a sequence is particularly significant. As a polar amino acid, glutamine is often found on the protein surface where it can interact with the aqueous cellular environment russelllab.org. Its side chain contains an amide group that can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions that stabilize secondary structures (alpha-helices and beta-sheets) and tertiary folds. The sequence data obtained through Edman degradation reveals the exact locations of glutamine residues, enabling researchers to predict regions of flexibility, potential binding sites, and key structural motifs.

Furthermore, knowledge of the glutamine position is vital for understanding protein stability and functional mechanisms. Glutamine can be a site for post-translational modifications, such as deamidation (the loss of its amide group to form glutamic acid), which can alter a protein's structure, charge, and function . Sequence data allows for the identification of glutamine residues in specific sequence contexts that may be more susceptible to such modifications. This information is invaluable for creating models of protein folding, predicting protein stability, and hypothesizing about the mechanisms of protein-protein or protein-ligand interactions nih.gov. Glutamine is also known to play a role in regulating protein turnover, stimulating protein synthesis, and inhibiting proteolysis, making the knowledge of its abundance and location in a sequence important for metabolic studies imrpress.comresearchgate.netnih.gov.

Table 1: Influence of Glutamine Sequence Data on Protein Structure and Function Analysis
Aspect of Protein BiologyContribution from Glutamine Sequence DataSignificance
Protein Folding Identifies exact positions of glutamine residues, which can form key hydrogen bonds.Allows for the prediction of secondary and tertiary structures and the modeling of the folding pathway wikipedia.org.
Protein Stability Pinpoints locations of glutamine that can participate in stabilizing interactions or undergo destabilizing deamidation.Helps in understanding protein half-life and susceptibility to degradation or aggregation russelllab.org.
Functional Mechanisms Reveals glutamine residues within active sites or binding domains.Provides insight into enzyme catalysis, receptor binding, and protein-protein interactions russelllab.org.
Post-Translational Modifications Highlights potential sites for enzymatic modifications like deamidation or transglutamination.Crucial for understanding the regulation of protein activity and function.

Case Studies of this compound Identification in Specific Proteins and Peptides

The Edman degradation method and the resulting identification of PTH-amino acids have been instrumental in sequencing numerous proteins, which has laid the groundwork for modern proteomics.

Bovine Insulin (B600854): One of the most historic achievements in protein chemistry was the sequencing of insulin by Frederick Sanger, a feat that proved proteins have a defined chemical sequence youtube.com. While Sanger's initial method used a different derivatizing agent (FDNB), the principles were foundational for later work. Subsequent sequencing efforts using the Edman degradation method confirmed the insulin sequence ehu.eusnih.gov. The B-chain of bovine insulin, for example, contains a glutamine residue at position 4. In an Edman degradation of this chain, the first three cycles would yield PTH-phenylalanine, PTH-valine, and PTH-asparagine, respectively. The fourth cycle would specifically yield PTH-glutamine, identified by its characteristic retention time on an HPLC column compared to a known standard ehu.eus. This unambiguous identification was a critical step in piecing together the entire 30-residue sequence of the B-chain.

Beta-Lactoglobulin: The N-terminal sequence analysis of the standard protein beta-lactoglobulin A has also been used to test and validate sequencing methodologies nih.govnih.gov. This protein was analyzed using automated sequencers where the PTH-amino acids liberated at each cycle were identified by HPLC and thermospray liquid chromatography-mass spectrometry nih.gov. This dual-detection method provides high confidence in the identification of each residue, including PTH-glutamine, by confirming both its chromatographic behavior and its expected molecular weight. During such an analysis, a potential challenge is the spontaneous deamidation of PTH-glutamine into PTH-glutamic acid under certain analytical conditions, which requires careful control of pH and temperature to ensure accurate identification .

Table 2: Hypothetical Edman Degradation Results for an N-Terminal Peptide Fragment Containing Glutamine
Cycle NumberIdentified PTH-Amino AcidMethod of IdentificationInferred N-Terminal Sequence
1PTH-LeucineHPLC Retention Time & Mass SpectrometryLeu
2PTH-ValineHPLC Retention Time & Mass SpectrometryLeu-Val
3PTH-GlutamineHPLC Retention Time & Mass SpectrometryLeu-Val-Gln
4PTH-TryptophanHPLC Retention Time & Mass SpectrometryLeu-Val-Gln-Trp
5PTH-AlanineHPLC Retention Time & Mass SpectrometryLeu-Val-Gln-Trp-Ala

These case studies underscore the pivotal role of PTH-glutamine identification. The successful and accurate sequencing of these and other proteins relies on the robust and reproducible identification of each PTH-amino acid derivative at every cycle of the Edman degradation process libretexts.org.

Research on the Chemical Stability and Conversion Pathways of Phenylthiohydantoin Glutamine

Investigation of Factors Influencing Phenylthiohydantoin-Glutamine Degradation During and Post-Edman Cycling

The Edman degradation process subjects peptides to sequential cycles of coupling under alkaline conditions and cleavage under acidic conditions. wikipedia.org The stability of PTH-glutamine throughout these fluctuating chemical environments is paramount for its correct identification. Several factors can influence its degradation.

The primary degradation pathway of concern for PTH-glutamine is the hydrolysis of its side-chain amide group, a process known as deamidation. This reaction converts PTH-glutamine into PTH-glutamic acid. The rate of this degradation is significantly influenced by ambient conditions.

Key Influencing Factors:

pH: Deamidation of glutamine is catalyzed by both acidic and basic conditions. nih.gov During the acidic cleavage step of the Edman cycle, where trifluoroacetic acid is used, the amide group can undergo direct hydrolysis. Similarly, the mildly alkaline conditions of the coupling step can promote deamidation, often proceeding through a glutarimide (B196013) intermediate. nih.gov

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including deamidation. acs.org Studies on glutamine stability in solution show that degradation rates increase with temperature. nih.gov In automated sequencers, precise temperature control is crucial to minimize this and other side reactions.

Buffer Composition and Ionic Strength: The composition of the solvents and buffers used in the sequencer and for sample preparation can affect the stability of glutamine residues. Certain buffer ions can catalyze the deamidation process. pnas.org

The table below summarizes the primary factors that can lead to the degradation of PTH-glutamine.

FactorEffect on PTH-GlutamineChemical Rationale
Acidic pHIncreased rate of deamidation to PTH-glutamic acidDirect acid-catalyzed hydrolysis of the side-chain amide group.
Alkaline pHIncreased rate of deamidation, potentially via a cyclic intermediateBase-catalyzed hydrolysis of the amide; can proceed via a glutarimide intermediate. nih.gov
Elevated TemperatureAccelerates the rate of all degradation pathwaysProvides the necessary activation energy for hydrolysis and other side reactions. acs.orgnih.gov
Repetitive CyclingCumulative exposure to harsh chemical conditionsEach cycle of exposure to acid and base increases the probability of modification.

Studies on the Conversion of Anilinothiazolinone-Glutamine Intermediates to Stable this compound

The Edman degradation does not directly produce the PTH-amino acid. The initial product cleaved from the peptide is an unstable anilinothiazolinone (ATZ) derivative. wikipedia.orglongdom.org This ATZ-amino acid must be chemically converted into the more stable PTH form before it can be reliably identified, typically by high-performance liquid chromatography (HPLC).

The conversion process involves the following steps:

Cleavage: The N-terminal amino acid, derivatized with phenyl isothiocyanate, is cleaved from the peptide chain using a strong acid (e.g., trifluoroacetic acid), yielding the ATZ-amino acid derivative and the shortened peptide. openstax.org

Extraction: The freshly formed ATZ-glutamine is selectively extracted into an organic solvent. wikipedia.org

Conversion: The extracted ATZ-glutamine is then treated with aqueous acid under controlled heating, which catalyzes its rearrangement into the more stable, five-membered phenylthiohydantoin (PTH) ring structure. wikipedia.orgopenstax.org

The stability of the ATZ-glutamine intermediate is a critical parameter. It is susceptible to degradation and side reactions, making a rapid and efficient conversion to PTH-glutamine essential for quantitative and accurate sequencing. Research has focused on optimizing the conditions of this conversion step to maximize the yield of the final PTH derivative while minimizing degradation.

StepIntermediate/ProductChemical ConditionsPurpose
1. Cleavage from PeptideAnilinothiazolinone-Glutamine (ATZ-Gln)Anhydrous acid (e.g., Trifluoroacetic Acid)Releases the N-terminal residue from the peptide chain. longdom.org
2. Conversion to PTHThis compound (PTH-Gln)Aqueous acid with heatingRearranges the unstable ATZ ring into the more stable PTH ring for analysis. openstax.org

Implications of Glutamine Deamidation on this compound Identification in Sequencing

The deamidation of glutamine to glutamic acid represents a significant challenge in protein sequencing because it chemically alters the residue that is being identified. This conversion results in a mass increase of approximately 0.984 Da and changes the polarity of the side chain from neutral to acidic. nih.govnih.gov

When PTH-glutamine is the expected derivative in a given cycle, its deamidation can lead to several confounding outcomes:

Misidentification: The resulting PTH-glutamic acid has a different retention time in HPLC analysis compared to PTH-glutamine. It will elute at a position similar or identical to a standard PTH-glutamic acid, leading to the incorrect assignment of glutamic acid instead of glutamine at that position in the sequence.

Split Peaks: Partial deamidation, occurring either on the protein before sequencing or during the Edman cycles, can result in the detection of both PTH-glutamine and PTH-glutamic acid in the same cycle. This creates ambiguity and can complicate the interpretation of the sequencing data, making it difficult to determine the original amino acid with certainty.

The potential for this modification necessitates careful control of analytical conditions and awareness during data interpretation. In cases of ambiguity, mass spectrometry can be employed to distinguish between PTH-glutamine and PTH-glutamic acid based on their precise mass difference.

CompoundSide ChainChemical PropertyImpact on HPLC Identification
PTH-Glutamine-CH₂-CH₂-CO-NH₂Neutral, polarElutes at a characteristic retention time for neutral PTH-amino acids.
PTH-Glutamic Acid-CH₂-CH₂-COOHAcidic, polarElutes earlier than most neutral PTH-amino acids due to its negative charge. Can be mistaken for an original glutamic acid residue.

Future Perspectives and Emerging Research Directions for Phenylthiohydantoin Glutamine Studies

Integration with Advanced Protein Sequencing Technologies Beyond Conventional Edman Degradation

While Edman degradation has been a foundational technique in protein sequencing, its limitations, such as the analysis of long peptide chains and throughput, have spurred the development of next-generation protein sequencing (NGPS) technologies. The future of PTH-glutamine studies lies in its synergistic integration with these advanced methods, most notably mass spectrometry (MS).

Furthermore, innovative techniques like fluorosequencing, which couples the principles of Edman chemistry with single-molecule microscopy, present new avenues for PTH-glutamine analysis. In this approach, amino acids, including glutamine, could be fluorescently labeled prior to or after the Edman cycle. The sequential cleavage of these labeled residues would then be detected with high sensitivity, allowing for the sequencing of minute amounts of protein. This method could potentially overcome some of the sensitivity limitations of traditional HPLC-based PTH analysis.

Another frontier is the development of nanopore-based protein sequencing. While still in its nascent stages, this technology aims to directly read the amino acid sequence as a protein passes through a nanoscale pore. Although this method does not directly involve the formation of PTH-glutamine, the established knowledge of amino acid properties derived from decades of Edman degradation research, including the behavior of derivatives like PTH-glutamine, will be invaluable in developing the algorithms needed to deconvolute the complex signals generated by nanopore sequencers.

Development of Novel Derivatization and Analytical Reagents for Improved Phenylthiohydantoin-Glutamine Analysis

The core of Edman degradation lies in the derivatization of the N-terminal amino acid with phenyl isothiocyanate (PITC). However, ongoing research is focused on developing novel reagents that can improve the efficiency of the derivatization and the sensitivity of detection for the resulting PTH-amino acids, including PTH-glutamine.

One area of development is the synthesis of isothiocyanate analogues that can enhance the ionization efficiency of PTH-amino acids in mass spectrometry. For instance, isothiocyanate derivatives containing permanently charged moieties or basic groups can lead to a significant increase in signal intensity in electrospray ionization mass spectrometry (ESI-MS), allowing for the detection of PTH-glutamine at lower concentrations.

The introduction of fluorescent tags onto the derivatizing reagent is another promising direction. By using a fluorescent isothiocyanate, the resulting PTH-glutamine would be inherently fluorescent, enabling highly sensitive detection using fluorescence-based methods. This would be particularly beneficial for integrating Edman chemistry with microfluidic and single-molecule detection platforms.

Beyond derivatization, improvements in the analytical separation and detection of PTH-glutamine are also being pursued. The development of new stationary phases for high-performance liquid chromatography (HPLC) can offer better resolution of PTH-amino acids, which is crucial for accurate identification. Additionally, the coupling of HPLC with advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), provides a higher degree of confidence in the identification of PTH-glutamine by providing information on its molecular weight and fragmentation pattern.

Reagent/MethodAdvantagePotential Impact on PTH-Glutamine Analysis
Isothiocyanate Analogues with Basic Moieties Enhanced ionization efficiency in mass spectrometry.Increased sensitivity of detection for PTH-glutamine in complex samples.
Fluorescent Isothiocyanates Enables highly sensitive fluorescence detection.Facilitates integration with microfluidic and single-molecule sequencing platforms.
Novel HPLC Stationary Phases Improved chromatographic resolution of PTH-amino acids.More accurate and reliable identification of PTH-glutamine.
Hyphenated Techniques (e.g., LC-MS/MS) Provides both retention time and mass spectrometric data.Unambiguous identification of PTH-glutamine, even in the presence of co-eluting species.

Computational Chemistry and Machine Learning Applications for Predicting this compound Behavior and Optimizing Analytical Conditions

Computational chemistry and machine learning are becoming indispensable tools in modern analytical chemistry, and their application to the study of PTH-glutamine holds significant promise.

Machine learning algorithms are being increasingly used to predict the chromatographic behavior of molecules. By training a machine learning model on a large dataset of known retention times for PTH-amino acids under various HPLC conditions, it is possible to predict the retention time of PTH-glutamine with a high degree of accuracy. This can significantly speed up the identification process and aid in the optimization of separation methods. These predictive models can take into account various parameters, including the chemical structure of the PTH-amino acid, the composition of the mobile phase, and the properties of the stationary phase.

Furthermore, machine learning can be applied to the analysis of the raw analytical data itself. For instance, neural networks can be trained to recognize the characteristic chromatographic peaks of PTH-glutamine, even in noisy or complex chromatograms. This can lead to more robust and automated data analysis pipelines for high-throughput protein sequencing.

Application AreaSpecific TechniquePotential Benefit for PTH-Glutamine Studies
Computational Chemistry Quantum Chemistry Modeling (e.g., GAMESS)Prediction of fragmentation patterns, stability, and reaction mechanisms.
Machine Learning Retention Time Prediction Models (e.g., Neural Networks, Regression Models)Optimization of HPLC separation conditions and faster identification of PTH-glutamine.
Machine Learning Chromatogram AnalysisAutomated and more accurate peak identification and integration.

Role of this compound Standards in Validating New Proteomic Methodologies

The development and validation of new proteomic methodologies rely heavily on the availability of well-characterized standards. This compound, as a pure, stable, and well-understood chemical entity, plays a crucial role in this process.

For any new protein sequencing technique that is based on or related to Edman chemistry, synthetic PTH-glutamine standards are essential for calibrating the instrumentation and validating the analytical method. By analyzing a known amount of PTH-glutamine standard, researchers can determine the sensitivity, linearity, and reproducibility of their new method.

In the context of developing novel analytical platforms, such as new microfluidic devices for protein analysis or new types of detectors, PTH-glutamine standards can be used as benchmark compounds to assess the performance of the new technology. Their well-defined chemical and physical properties make them ideal for testing the separation efficiency, detection limits, and quantitative accuracy of these emerging systems.

Furthermore, as new software and algorithms are developed for the automated analysis of proteomics data, PTH-glutamine standards are vital for validating the accuracy of these computational tools. By processing the analytical data from a known standard, developers can ensure that their software is correctly identifying and quantifying the compound.

The use of stable isotope-labeled PTH-amino acid standards, including labeled PTH-glutamine, is also becoming increasingly important for quantitative proteomics. These standards can be spiked into complex biological samples to serve as internal standards, allowing for the precise and accurate quantification of the corresponding N-terminal amino acid. This is particularly valuable in biomarker discovery and validation studies where accurate measurement of protein abundance is critical.

Q & A

Basic: What established methods are used to synthesize phenylthiohydantoin-glutamine, and how can their reproducibility be validated?

Answer:
The synthesis of this compound typically involves coupling glutamine with phenylisothiocyanate under controlled pH and temperature conditions, followed by cyclization. A key reference method uses infrared spectroscopy (IR) to confirm the formation of the thiohydantoin ring via characteristic S–C=O and N–H stretching bands . To validate reproducibility, researchers should:

  • Document reaction parameters (e.g., molar ratios, reaction time, solvent system) in detail.
  • Compare IR spectra of synthesized batches with literature data .
  • Include control experiments (e.g., omitting reagents) to confirm reaction specificity.
  • Use triplicate synthesis runs to assess yield consistency and statistical variance .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what are their limitations?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., thiohydantoin ring) but lacks resolution for stereochemical differentiation .
  • NMR Spectroscopy : Provides structural details (e.g., proton environments) but requires high-purity samples to avoid signal overlap.
  • HPLC : Effective for purity assessment but requires method optimization (e.g., column type, mobile phase) to resolve closely related by-products .
  • Mass Spectrometry (MS) : Confirms molecular weight but may not distinguish isobaric compounds without tandem MS.
    Limitations : Cross-validate results using at least two complementary techniques to address method-specific biases .

Advanced: How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when characterizing this compound?

Answer:
Contradictions often arise from impurities, solvent interactions, or instrument calibration errors. To resolve discrepancies:

Replicate Analysis : Repeat measurements under identical conditions to rule out experimental error .

Sample Purification : Use preparative HPLC or recrystallization to isolate the compound before reanalysis .

Solvent Effects : Test spectra in multiple solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .

Quantum Chemical Calculations : Compare experimental IR/NMR data with computational predictions to validate assignments .

Advanced: What experimental design strategies minimize by-product formation during this compound synthesis?

Answer:

  • Reagent Stoichiometry : Optimize molar ratios of glutamine and phenylisothiocyanate using a Design of Experiments (DoE) approach to identify ideal conditions .
  • Temperature Control : Conduct reactions at 4°C to reduce side reactions (e.g., oxidation) while maintaining kinetic control .
  • In Situ Monitoring : Use thin-layer chromatography (TLC) or real-time IR to track reaction progress and terminate before by-product accumulation .
  • Post-Synthesis Purification : Implement gradient elution in HPLC to separate target compounds from impurities .

Advanced: How should researchers statistically validate the purity and stability of this compound in long-term studies?

Answer:

  • Purity Validation :
    • Perform HPLC analysis with ≥3 technical replicates per batch; calculate relative standard deviation (RSD) to assess precision .
    • Use ANOVA to compare purity across synthesis batches .
  • Stability Testing :
    • Store samples under varying conditions (temperature, humidity) and analyze degradation kinetics via Arrhenius plots.
    • Apply regression analysis to predict shelf-life and identify significant degradation factors (e.g., moisture) .

Basic: What are the critical parameters for ensuring reproducible data in this compound assays?

Answer:

  • Standardization : Calibrate instruments (e.g., HPLC, spectrophotometers) daily using certified reference materials .
  • Sample Preparation : Use gravimetric measurements for solution preparation to minimize volumetric errors .
  • Blind Analysis : Assign sample IDs randomly to reduce observer bias during data collection .
  • Documentation : Record metadata (e.g., ambient temperature, analyst initials) to trace variability sources .

Advanced: How can researchers address low yields in this compound synthesis?

Answer:
Low yields may stem from incomplete reaction, side reactions, or purification losses. Mitigation strategies include:

  • Reaction Optimization : Screen catalysts (e.g., DMAP) to enhance coupling efficiency .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve reagent solubility .
  • Quenching Timing : Terminate the reaction at the kinetic vs. thermodynamic product stage using TLC monitoring .
  • Alternative Purification : Replace column chromatography with countercurrent distribution for higher recovery .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform syntheses in a fume hood to avoid inhalation of volatile reagents (e.g., phenylisothiocyanate) .
  • Waste Disposal : Neutralize acidic/by-product waste before disposal in accordance with institutional guidelines .
  • Emergency Procedures : Maintain spill kits and eye wash stations accessible in the lab .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.